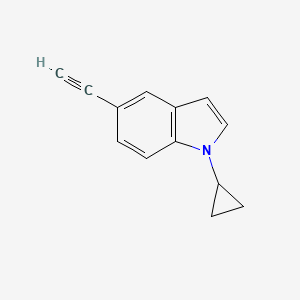

1-Cyclopropyl-5-ethynyl-1H-indole

Description

Properties

IUPAC Name |

1-cyclopropyl-5-ethynylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N/c1-2-10-3-6-13-11(9-10)7-8-14(13)12-4-5-12/h1,3,6-9,12H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URSNLACRKLVMHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=C(C=C1)N(C=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Cyclopropyl-5-ethynyl-1H-indole typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropylamine and ethynyl bromide.

Formation of Indole Ring: The indole ring is constructed through a series of reactions, including cyclization and condensation reactions.

Introduction of Cyclopropyl and Ethynyl Groups: The cyclopropyl group is introduced via a substitution reaction, while the ethynyl group is added through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using scalable processes and cost-effective reagents.

Chemical Reactions Analysis

1-Cyclopropyl-5-ethynyl-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the ethynyl group to an ethyl group.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Cyclopropyl-5-ethynyl-1H-indole has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-5-ethynyl-1H-indole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function.

The exact mechanism depends on the specific biological context and the target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-((1-Allylcyclopropyl)ethynyl)-1H-indole (1m’)

- Structure : Shares the ethynyl group at position 5 but includes an allyl-substituted cyclopropyl group.

- Synthesis: Prepared via Sonogashira coupling, yielding 68% as a colorless oil.

Key Data :

Property Value/Description Yield 68% Characterization $ ^1H $-NMR, $ ^{13}C $-NMR, IR, HRMS Unique Feature Allyl group enhances π-conjugation

1-(Cyclopropylcarbonyl)-5-pyridin-3-yl-2,3-dihydro-1H-indole (5)

- Structure : Features a cyclopropylcarbonyl group at position 1 and a pyridinyl group at position 3. The 2,3-dihydro modification reduces aromaticity.

- Synthesis : Achieved via Method C (acyl chloride coupling), yielding 76% as pale yellow crystals.

Key Data :

Property Value/Description Yield 76% Melting Point 158–161 °C Characterization $ ^1H $-NMR, $ ^{13}C $-NMR, HRMS - Comparison : The dihydroindole core and pyridinyl group differentiate this compound’s electronic properties and solubility. The higher yield suggests superior synthetic efficiency compared to ethynyl-substituted analogs .

5-Fluoro-3-(triazolyl-ethyl)-1H-indole Derivatives (5b, 5e)

- Structure : Fluorine at position 5 and triazole-ethyl groups at position 3 (e.g., 5b: 3-methoxyphenyl; 5e: 4-fluorophenyl).

- Synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC), with yields of 22–42%.

Key Data :

Property 5b 5e Yield 42% 22% Characterization $ ^1H $-NMR, $ ^{13}C $-NMR, $ ^{19}F $-NMR, HRMS - Comparison : The triazole-ethyl linker introduces polarizability and hydrogen-bonding capacity, contrasting with the linear ethynyl group. Lower yields highlight challenges in multi-step functionalization .

Ethyl 1-Cyclopropyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate

- Structure : Cyclopropyl at position 1, hydroxy at position 5, methyl at position 2, and an ester at position 3.

- Key Data: Property Value/Description Molecular Formula C${16}$H${17}$NO$_3$ Molecular Weight 271.31 g/mol

- Comparison : The ester and hydroxy groups enhance hydrophilicity, making this derivative more water-soluble than 1-Cyclopropyl-5-ethynyl-1H-indole. The methyl group at position 2 may hinder rotational freedom .

Q & A

Basic: What are the recommended synthetic routes for 1-Cyclopropyl-5-ethynyl-1H-indole?

Methodological Answer:

The synthesis typically involves introducing the cyclopropyl and ethynyl groups onto the indole core. A common approach is:

- Step 1: Cyclopropane ring formation via [2+1] cycloaddition using a transition-metal catalyst (e.g., palladium) .

- Step 2: Ethynylation via Sonogashira coupling, employing 5-bromoindole derivatives and terminal alkynes under Pd/Cu catalysis .

- Purification: Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) or recrystallization (e.g., from DMF/acetic acid mixtures) to isolate the product .

Basic: How should 1-Cyclopropyl-5-ethynyl-1H-indole be characterized spectroscopically?

Methodological Answer:

- NMR Spectroscopy: Use H and C NMR to confirm substitution patterns. The ethynyl proton appears as a singlet (~2.5–3.5 ppm), while cyclopropyl protons show distinct splitting patterns .

- Mass Spectrometry (MS): High-resolution MS (e.g., FAB-HRMS) validates molecular weight and fragmentation patterns .

- Elemental Analysis: Verify purity (>95%) by comparing experimental vs. theoretical C, H, N percentages .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Methodological Answer:

- DOE (Design of Experiments): Vary temperature (e.g., 60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (Pd 0.5–5 mol%) to identify optimal conditions .

- Kinetic Studies: Monitor reaction progress via TLC or HPLC to determine rate-limiting steps (e.g., cyclopropane formation vs. ethynylation) .

- Catalyst Screening: Test Pd(PPh), PdCl(dppe), or CuI co-catalysts for improved coupling efficiency .

Advanced: How to resolve discrepancies in reported physical properties (e.g., melting point, solubility)?

Methodological Answer:

- Purity Verification: Use differential scanning calorimetry (DSC) for melting point analysis and compare with literature. Contaminants (e.g., unreacted starting materials) can skew results .

- Solubility Testing: Conduct systematic trials in polar (e.g., DMSO) and non-polar solvents (e.g., hexane) under controlled temperatures .

- Cross-Validation: Replicate synthesis and characterization protocols from multiple sources to identify methodological inconsistencies .

Advanced: What computational methods predict the reactivity of 1-Cyclopropyl-5-ethynyl-1H-indole?

Methodological Answer:

- DFT Calculations: Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The ethynyl group enhances electron density at C-5 .

- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies .

- MD Simulations: Assess stability in solvent environments (e.g., water, lipid bilayers) to inform formulation strategies .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if aerosolization is possible .

- Ventilation: Work in a fume hood to avoid inhalation of volatile byproducts (e.g., acetic acid during purification) .

- Waste Disposal: Neutralize acidic/basic residues before disposal in designated hazardous waste containers .

Advanced: How does the cyclopropyl group influence electronic properties?

Methodological Answer:

- Steric Effects: The cyclopropyl ring introduces torsional strain, reducing rotational freedom and enhancing rigidity .

- Electronic Effects: Hyperconjugation between cyclopropyl C-C bonds and the indole π-system alters electron density, increasing electrophilicity at C-3 .

- Experimental Validation: Compare UV-Vis spectra with non-cyclopropyl analogs to quantify conjugation effects .

Advanced: What strategies enhance stability during storage?

Methodological Answer:

- Inert Atmosphere: Store under argon or nitrogen to prevent oxidation of the ethynyl group .

- Temperature Control: Keep at –20°C in amber vials to minimize photodegradation and thermal decomposition .

- Moisture Avoidance: Use desiccants (e.g., silica gel) in storage containers, as hydrolysis can occur at the cyclopropyl ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.